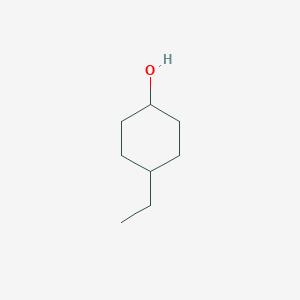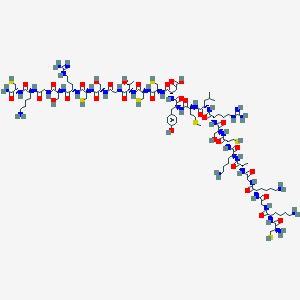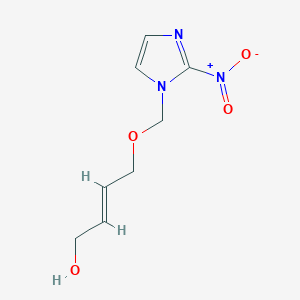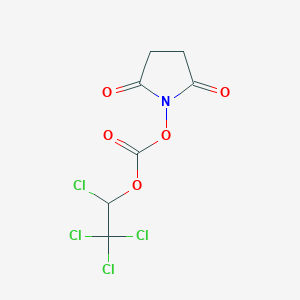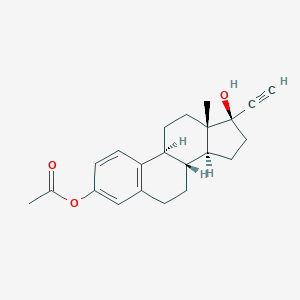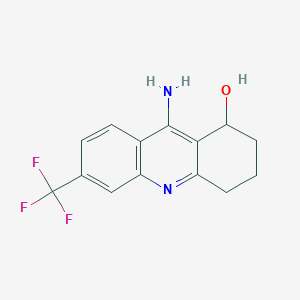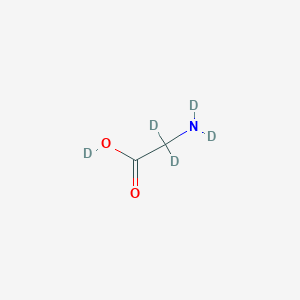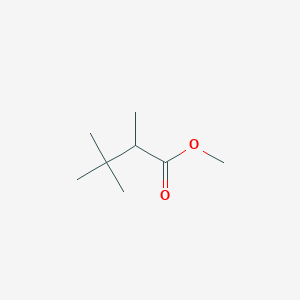
Methyl 2,3,3-trimethylbutanoate
Vue d'ensemble
Description
Methyl 2,3,3-trimethylbutanoate is a chemical compound with the molecular formula C9H18O2. It is commonly used in the field of organic chemistry as a reactant and a starting material for the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of Methyl 2,3,3-trimethylbutanoate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. It may also induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
Methyl 2,3,3-trimethylbutanoate has been shown to have anti-inflammatory and anti-cancer effects in various in vitro and in vivo studies. It has also been reported to have antioxidant properties and to inhibit the growth of certain bacteria and fungi. However, further research is needed to fully understand its biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2,3,3-trimethylbutanoate has several advantages for lab experiments, including its low toxicity and high purity. It is also readily available and relatively inexpensive. However, its limited solubility in water can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the research on Methyl 2,3,3-trimethylbutanoate. One area of interest is its potential as a therapeutic agent for the treatment of inflammation and cancer. Further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties. Another area of interest is its use as a starting material for the synthesis of novel organic compounds with potential applications in various fields, such as medicine, agriculture, and fragrance.
Applications De Recherche Scientifique
Methyl 2,3,3-trimethylbutanoate has been widely used in the field of organic chemistry as a starting material for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and fragrances. It has also been used as a flavoring agent in the food industry. In addition, Methyl 2,3,3-trimethylbutanoate has been studied for its potential anti-inflammatory and anti-cancer properties.
Propriétés
Numéro CAS |
19910-30-6 |
|---|---|
Nom du produit |
Methyl 2,3,3-trimethylbutanoate |
Formule moléculaire |
C8H16O2 |
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
methyl 2,3,3-trimethylbutanoate |
InChI |
InChI=1S/C8H16O2/c1-6(7(9)10-5)8(2,3)4/h6H,1-5H3 |
Clé InChI |
HLKQGJVFPKYPQN-UHFFFAOYSA-N |
SMILES |
CC(C(=O)OC)C(C)(C)C |
SMILES canonique |
CC(C(=O)OC)C(C)(C)C |
Synonymes |
Butanoic acid, 2,3,3-trimethyl-, methyl ester |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details














Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

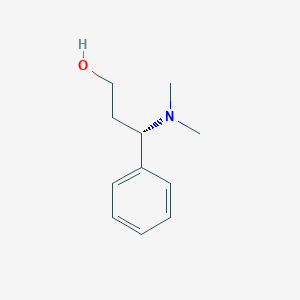
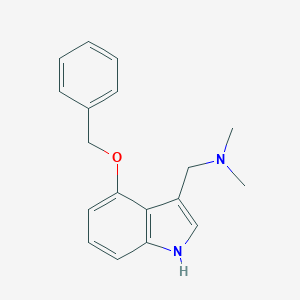
![Ethanone, 1-[3,4-dihydro-5-(1-methylethyl)-2H-pyrrol-3-yl]-(9CI)](/img/structure/B27844.png)
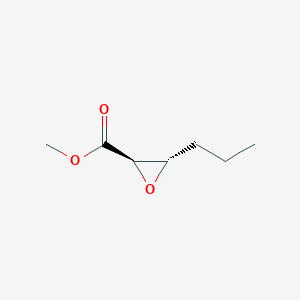
![5-(5-Chlorosulfonyl-2-ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B27854.png)
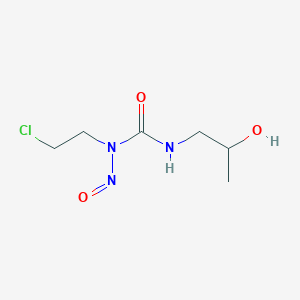
![5-(2-Ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B27856.png)
